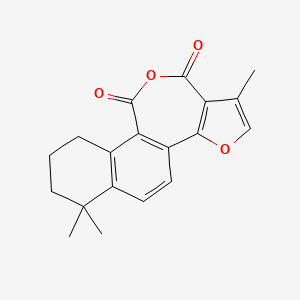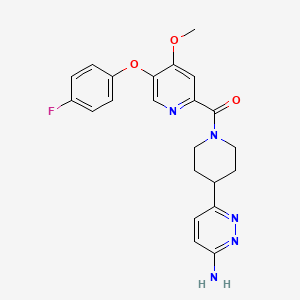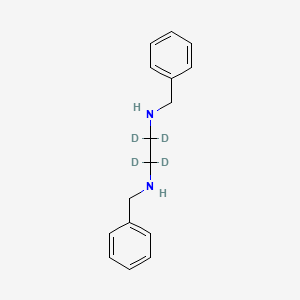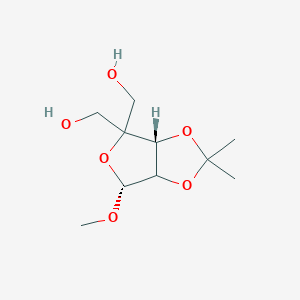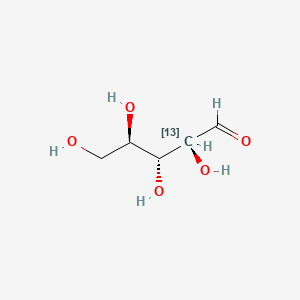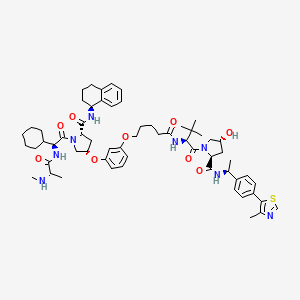
PROTAC pan-IAP degrader-1
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
PROTAC pan-IAP degrader-1 is a proteolysis-targeting chimera (PROTAC) compound designed to degrade inhibitor of apoptosis proteins (IAPs) such as XIAP, cIAP1, and cIAP2. These proteins play a crucial role in regulating apoptosis, and their overexpression is often associated with various cancers. By targeting and degrading these proteins, this compound aims to promote apoptosis in cancer cells, making it a promising therapeutic agent in oncology .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of PROTAC pan-IAP degrader-1 involves the conjugation of a ligand that binds to the target protein (IAPs) with a ligand that recruits an E3 ubiquitin ligase, connected by a linker. The synthetic route typically includes the following steps:
Synthesis of the Target Protein Ligand: This involves the preparation of a small molecule that specifically binds to XIAP, cIAP1, and cIAP2.
Synthesis of the E3 Ligase Ligand: This involves the preparation of a molecule that can recruit an E3 ubiquitin ligase, such as cereblon or von Hippel-Lindau (VHL).
Linker Attachment: The two ligands are connected via a linker, which is often a polyethylene glycol (PEG) chain to ensure flexibility and proper orientation for binding.
Industrial Production Methods
Industrial production of this compound would involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of automated synthesizers and purification techniques such as high-performance liquid chromatography (HPLC) to isolate the final product .
Análisis De Reacciones Químicas
Types of Reactions
PROTAC pan-IAP degrader-1 undergoes several types of chemical reactions:
Ubiquitination: The primary reaction is the ubiquitination of the target IAP proteins, facilitated by the recruited E3 ligase.
Proteasomal Degradation: Following ubiquitination, the tagged IAP proteins are recognized and degraded by the proteasome.
Common Reagents and Conditions
Ubiquitin: A small regulatory protein that tags the target proteins for degradation.
E3 Ubiquitin Ligase: Enzymes such as cereblon or VHL that facilitate the transfer of ubiquitin to the target protein.
Proteasome: A protein complex that degrades the ubiquitinated proteins.
Major Products Formed
The major products formed from these reactions are the degraded fragments of XIAP, cIAP1, and cIAP2, which are then processed and eliminated by the cell .
Aplicaciones Científicas De Investigación
PROTAC pan-IAP degrader-1 has a wide range of scientific research applications:
Cancer Research: It is primarily used in oncology to study the effects of degrading IAPs on cancer cell survival and apoptosis.
Drug Discovery: It serves as a tool compound in the development of new cancer therapies targeting IAPs.
Biological Studies: Researchers use it to understand the role of IAPs in various cellular processes and diseases.
Chemical Biology: It is employed to study the mechanisms of protein degradation and the ubiquitin-proteasome system.
Mecanismo De Acción
PROTAC pan-IAP degrader-1 exerts its effects through the following mechanism:
Binding to IAPs: The target protein ligand binds specifically to XIAP, cIAP1, and cIAP2.
Recruitment of E3 Ligase: The E3 ligase ligand recruits an E3 ubiquitin ligase, forming a ternary complex with the target protein.
Ubiquitination: The E3 ligase facilitates the transfer of ubiquitin to the target IAP proteins.
Proteasomal Degradation: The ubiquitinated IAP proteins are recognized and degraded by the proteasome, leading to reduced levels of these proteins and promoting apoptosis in cancer cells
Comparación Con Compuestos Similares
Similar Compounds
PROTAC 2: Another PROTAC compound targeting different proteins but with a similar mechanism of action.
ARV-825: A PROTAC targeting bromodomain-containing proteins for degradation.
Uniqueness
PROTAC pan-IAP degrader-1 is unique in its ability to target multiple IAPs simultaneously, making it a potent agent for inducing apoptosis in cancer cells. Its design allows for high specificity and efficiency in degrading these proteins, setting it apart from other similar compounds .
Propiedades
Fórmula molecular |
C61H82N8O9S |
|---|---|
Peso molecular |
1103.4 g/mol |
Nombre IUPAC |
(2S,4R)-1-[(2S)-2-[5-[3-[(3S,5S)-1-[(2S)-2-cyclohexyl-2-[[(2S)-2-(methylamino)propanoyl]amino]acetyl]-5-[[(1S)-1,2,3,4-tetrahydronaphthalen-1-yl]carbamoyl]pyrrolidin-3-yl]oxyphenoxy]pentanoylamino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C61H82N8O9S/c1-37(40-26-28-43(29-27-40)54-38(2)63-36-79-54)64-57(73)50-31-44(70)34-68(50)60(76)55(61(4,5)6)66-52(71)25-13-14-30-77-45-21-16-22-46(32-45)78-47-33-51(58(74)65-49-24-15-20-41-17-11-12-23-48(41)49)69(35-47)59(75)53(42-18-9-8-10-19-42)67-56(72)39(3)62-7/h11-12,16-17,21-23,26-29,32,36-37,39,42,44,47,49-51,53,55,62,70H,8-10,13-15,18-20,24-25,30-31,33-35H2,1-7H3,(H,64,73)(H,65,74)(H,66,71)(H,67,72)/t37-,39-,44+,47-,49-,50-,51-,53-,55+/m0/s1 |
Clave InChI |
SMENADKMMXTZAZ-JQSOXEIFSA-N |
SMILES isomérico |
CC1=C(SC=N1)C2=CC=C(C=C2)[C@H](C)NC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)CCCCOC4=CC(=CC=C4)O[C@H]5C[C@H](N(C5)C(=O)[C@H](C6CCCCC6)NC(=O)[C@H](C)NC)C(=O)N[C@H]7CCCC8=CC=CC=C78)O |
SMILES canónico |
CC1=C(SC=N1)C2=CC=C(C=C2)C(C)NC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)CCCCOC4=CC(=CC=C4)OC5CC(N(C5)C(=O)C(C6CCCCC6)NC(=O)C(C)NC)C(=O)NC7CCCC8=CC=CC=C78)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


